molecular formula C21H21ClN4O2S B2359193 4-(4-chlorophenyl)-4-oxo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)butanamide CAS No. 2034242-88-9

4-(4-chlorophenyl)-4-oxo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)butanamide

Cat. No.: B2359193
CAS No.: 2034242-88-9
M. Wt: 428.94
InChI Key: TYHAYJJFGIPPQS-UHFFFAOYSA-N
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Description

“4-(4-chlorophenyl)-4-oxo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)butanamide” is a complex organic compound. It is a derivative of thiazolo[5,4-b]pyridine . Thiazole derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The structures of the newly synthesized compounds were elucidated whenever possible on the basis of elemental analysis, spectral data, and alternative synthetic routes .


Molecular Structure Analysis

The molecular structure of similar compounds was deduced by spectral data, elemental analyses, and chemical transformation . The structures of these compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by 1H-NMR, 13C-NMR, and IR spectra .

Scientific Research Applications

Anticancer Research Applications

A study highlighted the synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds for their cytotoxicity against MCF-7 and HepG2 cancer cell lines. The compounds showed selective cytotoxicity towards cancerous cells, indicating their potential as targeted anticancer agents. This research suggests that derivatives of chlorophenyl compounds, potentially including the specified compound, could have applications in cancer treatment due to their ability to induce cell cycle arrest and apoptotic cell death in cancer cells (El-Masry et al., 2022).

Neurological Condition Research Applications

Research on 5-(4-chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, a compound with structural similarities, revealed its affinity for human dopamine D4 receptors, suggesting potential applications in the study of neurological conditions and the development of treatments targeting dopamine receptors. This indicates that compounds with chlorophenyl and piperidinyl moieties, like the one , may be valuable in researching neurological diseases and developing receptor-targeted therapies (Rowley et al., 1997).

Antimicrobial and Antiviral Research Applications

Another study involved the synthesis of thiazolopyrimidines and evaluated their antimicrobial activities. The findings suggest that compounds incorporating chlorophenyl groups have potential in antimicrobial and possibly antiviral research, laying the groundwork for developing new antimicrobial agents (El-Maghraby et al., 2002).

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-15-5-3-14(4-6-15)18(27)7-8-19(28)24-16-9-12-26(13-10-16)21-25-17-2-1-11-23-20(17)29-21/h1-6,11,16H,7-10,12-13H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHAYJJFGIPPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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